molecular formula C8H8N4O2 B5853908 N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide

N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide

Cat. No. B5853908
M. Wt: 192.17 g/mol
InChI Key: GOUSBFWINBNWDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide, also known as POA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. POA is a heterocyclic compound that contains a pyrrole ring and an oxadiazole ring, making it a unique and interesting molecule.

Mechanism of Action

The mechanism of action of N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide is not fully understood. However, studies have shown that N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide can inhibit the activity of certain enzymes, including topoisomerase II and DNA polymerase. N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide can inhibit the growth of cancer cells and viruses. N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide has also been shown to exhibit antibacterial activity against certain strains of bacteria. In addition, N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide has been shown to have potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide in lab experiments is its unique chemical structure, which makes it a useful tool for studying various biological processes. However, one of the limitations of using N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide. One area of research is the development of new synthetic methods for N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide that are more efficient and cost-effective. Another area of research is the development of new applications for N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide in the fields of medicinal chemistry, materials science, and organic electronics. Finally, further studies are needed to fully understand the mechanism of action of N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide and its potential as a therapeutic agent.

Synthesis Methods

N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide can be synthesized using various methods, including the reaction of 1H-pyrrole-1-carboxylic acid hydrazide with ethyl chloroacetate in the presence of triethylamine. The resulting product is then treated with phosphorus oxychloride to yield N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide. Another method involves the reaction of 1H-pyrrole-1-carboxylic acid with N-(tert-butoxycarbonyl)-N'-hydroxysuccinimide ester of 3-amino-5-methyl-1,2,4-oxadiazole in the presence of triethylamine. The product is then deprotected to yield N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide.

Scientific Research Applications

N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide has been shown to exhibit antitumor, antiviral, and antibacterial activities. N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide has also been studied for its potential use in organic electronic devices due to its unique electronic properties. In materials science, N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide has been shown to have potential applications in the development of new functional materials.

properties

IUPAC Name

N-(4-pyrrol-1-yl-1,2,5-oxadiazol-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-6(13)9-7-8(11-14-10-7)12-4-2-3-5-12/h2-5H,1H3,(H,9,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUSBFWINBNWDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NON=C1N2C=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide

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